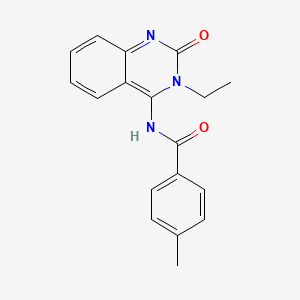

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a complex and debilitating condition that affects millions of people worldwide, and there is a significant unmet need for new and effective treatments. EMA401 has shown promise in preclinical studies and has the potential to be a valuable addition to the arsenal of drugs used to treat chronic pain.

科学的研究の応用

Synthesis and Catalytic Applications

The chemical compound N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is associated with various scientific research applications, particularly in the field of synthetic chemistry. One of the primary areas of interest is its involvement in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which are synthesized via the condensation of 2-aminobenzamide with aldehydes and ketones. This process benefits from the catalytic action of zirconium (IV) chloride, providing a method characterized by mild reaction conditions, clean reaction media, and straightforward purification processes (Abdollahi-Alibeik & Shabani, 2011).

Electrospray Mass Spectrometry

In the realm of mass spectrometry, derivatives of this compound, prepared through reductive amination, have been examined for their fragmentation spectra using electrospray and collision-induced dissociation techniques. This research contributes to the understanding of how such derivatives behave under mass spectrometric analysis, offering insights into their structural characterization and potential analytical applications (Harvey, 2000).

Antimicrobial Activity

There's also interest in the antimicrobial properties of certain derivatives. For instance, 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives have shown promising activity against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents, with some compounds exhibiting significant efficacy compared to others (Saravanan, Alagarsamy, & Prakash, 2015).

Synthesis of Quinazolin-4(3H)-ones

Moreover, there's research into the synthesis of 2-arylquinazolin-4(3H)-ones through cyclocondensation involving 2-aminobenzamide and aromatic aldehydes, utilizing tetrabutylammonium bromide as a catalyst. This method offers a solvent-free approach, highlighting the environmental benefits of such synthetic strategies (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010).

Novel Synthetic Routes and Antitumor Agents

Furthermore, new synthetic routes and potential antitumor agents have been explored, focusing on the design and synthesis of novel substituted quinazolines. These compounds have been evaluated for their antitumor activity, with some demonstrating significant inhibitory effects on various cancer cell lines, indicating their potential in cancer therapy (Alanazi et al., 2014).

特性

IUPAC Name |

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-21-16(14-6-4-5-7-15(14)19-18(21)23)20-17(22)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVNTMTXWUKIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)

![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/no-structure.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)

![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)

![1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide](/img/structure/B2917116.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2917117.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2917123.png)

![N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2917125.png)